molecular formula C18H25F3N2O3S B2676778 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034239-96-6

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2676778
CAS No.: 2034239-96-6
M. Wt: 406.46
InChI Key: FWZDBANQBUVMGM-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a tetrahydropyran ring, a piperidine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the tetrahydropyran moiety.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O3S/c19-18(20,21)15-1-3-17(4-2-15)27(24,25)22-13-14-5-9-23(10-6-14)16-7-11-26-12-8-16/h1-4,14,16,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZDBANQBUVMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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